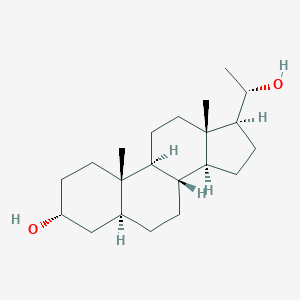
Allopregnane-3alpha,20alpha-diol
Descripción general
Descripción
Allopregnane-3alpha,20alpha-diol is a chemical compound with the molecular formula C21H36O2 . It is also known by other names such as 5α-Pregnane-3α,20α-diol, Allopregnanediol, 3α,20α-Dihydroxy-5α-pregnane, and Pregnan-3A,20A-diol .
Molecular Structure Analysis
The molecular weight of Allopregnane-3alpha,20alpha-diol is 320.5093 . The IUPAC Standard InChI of the compound is InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m1/s1 .
Physical And Chemical Properties Analysis
Allopregnane-3alpha,20alpha-diol has a molecular weight of 320.5093 . The percent composition of the compound is C 78.69%, H 11.32%, O 9.98% .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
“Allopregnane-3alpha,20alpha-diol” and “5alpha-Pregnane-3alpha,20alpha-diol” are both steroid hormones with the molecular formula C21H36O2 and a molecular weight of 320.5093 . They are part of the larger class of compounds known as pregnanes, which are C21-steroids with carbon atoms at 20-position being bonded to other atoms .
Role as a Hormone
As a hormone, these compounds are formed in specialized organs or groups of cells and carried to another organ or group of cells, in the same organism, upon which they have a specific regulatory function . The term is now commonly used to include non-endogenous, semi-synthetic, and fully synthetic analogues of such compounds .
Association with Mammographic Breast Density
Research has shown that steroid hormones, including “5alpha-Pregnane-3alpha,20alpha-diol”, influence breast tissue development and play a role in breast carcinogenesis . Their associations with mammographic breast density (MBD), an established risk factor for breast cancer, are less clear . A study found that “5alpha-Pregnane-3alpha,20alpha-diol” was marginally associated with VPD after FDR correction .
Interaction with the Uterus
There is evidence that “Allopregnane-3alpha,20alpha-diol” interacts with the uterus . However, the details of this interaction and its implications for health and disease are not clear from the available literature .
Metabolism and Bioavailability
These compounds are metabolized in the body and can be detected in blood samples . However, more research is needed to understand their metabolism and bioavailability, as well as the implications of these processes for health and disease .
Potential Therapeutic Applications
While the specific therapeutic applications of “Allopregnane-3alpha,20alpha-diol” and “5alpha-Pregnane-3alpha,20alpha-diol” are not clear from the available literature, their roles as hormones suggest that they may have potential applications in treating hormonal imbalances or disorders .
Propiedades
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-CGVINKDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859115 | |
| Record name | Allopregnanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allopregnane-3alpha,20alpha-diol | |
CAS RN |
566-58-5 | |
| Record name | 5α-Pregnane-3α,20α-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnane-3alpha,20alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopregnanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOPREGNANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97N2Q625GO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5α-Pregnane-3α,20α-diol formation in the context of progesterone metabolism?
A: 5α-Pregnane-3α,20α-diol is a key metabolite of progesterone, particularly in tissues like the uterus, pituitary, and hypothalamus. Research suggests that its formation may play a role in regulating progesterone-sensitive processes in these tissues [, ]. For instance, in the uterus of non-pregnant rats, 5α-Pregnane-3α,20α-diol was identified as a major metabolite of progesterone, alongside other metabolites like 3α-hydroxy-4-pregnen-20-one and 4-pregnene-3α,20α-diol []. Similarly, in the pituitary and hypothalamus of ovariectomized rats, significant accumulation of 5α-Pregnane-3α,20α-diol was observed following injections of either progesterone or 5α-dihydroprogesterone []. These findings highlight the potential importance of this metabolite in mediating progesterone's effects in these tissues.
Q2: How does the metabolism of progesterone differ in the ovaries of immature rats treated with pregnant mare serum gonadotrophin (PMSG)?
A: Treatment with PMSG significantly alters progesterone metabolism in the ovaries of immature rats []. Before the luteinizing hormone (LH) surge, a significant increase in the production of 5α-Pregnane-3α,20α-diol is observed, becoming the main metabolite []. Conversely, the production of 3α-hydroxy-5α-pregnan-20-one and 5α-androstane-3α,17β-diol is reduced compared to untreated ovaries []. This shift in metabolic profile towards 5α-Pregnane-3α,20α-diol suggests its potential role in the pre-ovulatory changes induced by PMSG.
Q3: Is there evidence that maternal health conditions can impact fetal steroid metabolism, particularly related to 5α-Pregnane-3α,20α-diol?
A: Yes, research shows that maternal intrahepatic cholestasis significantly affects fetal steroid metabolism []. Specifically, elevated levels of 5α-Pregnane-3α,20α-diol disulfate were found in the cord plasma of infants born to mothers with cholestasis []. This suggests that maternal cholestasis leads to increased circulation of 5α-Pregnane-3α,20α-diol disulfate, which can cross the placenta and impact fetal steroid profiles.
Q4: What enzymes are involved in the conversion of progesterone to 5α-Pregnane-3α,20α-diol?
A: The conversion of progesterone to 5α-Pregnane-3α,20α-diol involves a two-step enzymatic process. First, 5α-reductase catalyzes the reduction of progesterone to 5α-dihydroprogesterone []. Subsequently, 3α-hydroxysteroid dehydrogenase acts on 5α-dihydroprogesterone to produce 5α-Pregnane-3α,20α-diol []. This metabolic pathway is observed in various tissues, including the pituitary, hypothalamus, and uterus, suggesting its significance in progesterone signaling.
Q5: What are the potential implications of understanding 5α-Pregnane-3α,20α-diol's role in the brain?
A: While the research presented focuses on the metabolic aspects of 5α-Pregnane-3α,20α-diol, its accumulation in the pituitary and hypothalamus suggests potential involvement in feedback mechanisms related to gonadotropin release []. Further investigation into the specific mechanisms of action and downstream effects of 5α-Pregnane-3α,20α-diol in these brain regions could provide valuable insights into its role in regulating hormonal cycles and reproductive function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



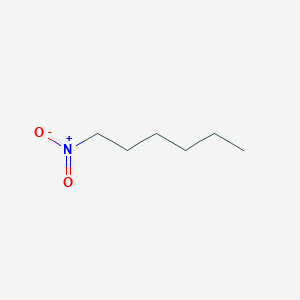
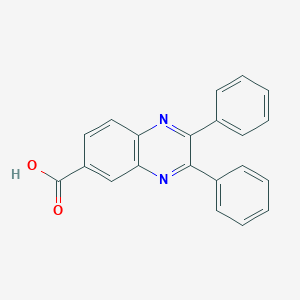
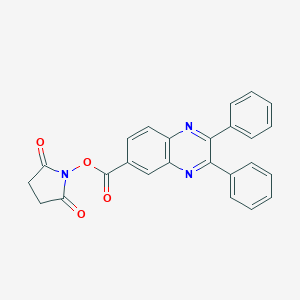
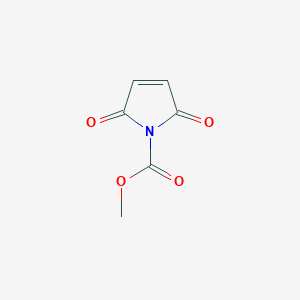

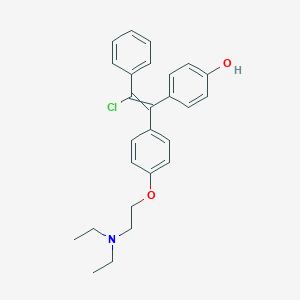




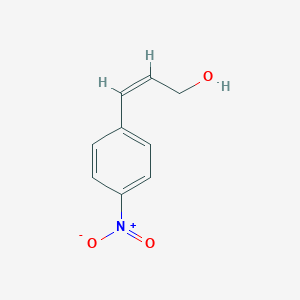
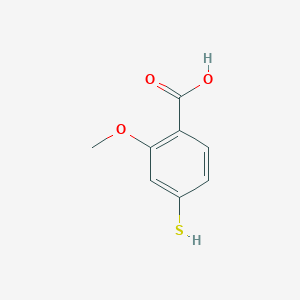

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)